molecular formula C11H14ClN5O2 B1399649 tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 1002310-30-6

tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Cat. No.: B1399649
CAS No.: 1002310-30-6
M. Wt: 283.71 g/mol
InChI Key: VHQMHNOTRSUPFO-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₄ClN₅O₂
CAS Number: 1002310-30-6
Molecular Weight: 283.716 g/mol
Structure: This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a chlorine atom at position 6 and a tert-butyl carbamate group at the methyl position of the triazole ring. It serves as a key intermediate in pharmaceutical synthesis, particularly for bromodomain inhibitors and kinase-targeting agents .

Synthesis: The compound is synthesized via Boc protection of the amine group on 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C, yielding a white solid with 71% efficiency .

Properties

IUPAC Name

tert-butyl N-[(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c1-11(2,3)19-10(18)13-6-9-15-14-8-5-4-7(12)16-17(8)9/h4-5H,6H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQMHNOTRSUPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo ring. Subsequent chlorination and reaction with tert-butyl carbamate are performed to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the chloro group to a more oxidized state.

  • Reduction: : Reduction of the triazolo ring or other functional groups.

  • Substitution: : Replacement of the chloro group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that triazolopyridazine derivatives, including tert-butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit protein tyrosine kinases, particularly c-Met, which is implicated in various cancers. Inhibiting c-Met can reduce tumor growth and metastasis, making these compounds potential candidates for cancer therapy .

1.2 Anti-inflammatory Effects

Studies have shown that triazolopyridazine derivatives possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation. The modulation of inflammatory pathways by these compounds suggests their utility in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound suggest its potential as a pesticide or herbicide. Compounds that inhibit specific enzymes or pathways in pests can be developed from this class of chemicals. The chlorinated triazolo derivatives have been noted for their efficacy against a range of agricultural pests .

2.2 Plant Growth Regulators

Research indicates that certain triazolopyridazine compounds can act as plant growth regulators (PGRs), influencing plant development and yield. These compounds may enhance growth rates or improve resistance to environmental stressors .

Mechanism of Action

The mechanism by which tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth. The exact molecular interactions and pathways involved are still under investigation, but the compound's dual inhibitory activity is a key factor in its antitumor effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents
Compound Name Molecular Formula Key Substituents Yield Key Properties/Applications References
tert-Butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate C₁₉H₂₁N₇O₄ 4-Methyl-3-nitrophenyl group 85% Enhanced reactivity for Suzuki coupling; used in kinase inhibitor synthesis
tert-Butyl (R)-([1,2,4]triazolo[4,3-a]pyrazin-3-yl(4-chlorophenyl)methyl)carbamate C₁₇H₁₈ClN₅O₂ Pyrazine ring, 4-chlorophenyl group 76% Bromodomain inhibition; lower cytotoxicity compared to adriamycin
tert-Butyl N-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)carbamate C₁₃H₁₇ClN₆O₂ Ethyl linker instead of methyl >99% High-purity pharmaceutical intermediate; ISO 9001 certified

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the 4-methyl-3-nitrophenyl derivative (C₁₉H₂₁N₇O₄) enhances electrophilicity, facilitating cross-coupling reactions like Suzuki-Miyaura . In contrast, the chloro substituent in the target compound provides moderate reactivity suitable for nucleophilic substitutions.
  • Heterocyclic Modifications : Replacement of pyridazine with pyrazine (C₁₇H₁₈ClN₅O₂) alters π-π stacking interactions, improving bromodomain affinity .
  • Linker Flexibility : The ethyl-linked analogue (C₁₃H₁₇ClN₆O₂) exhibits similar pharmacological utility but may influence bioavailability due to increased hydrophobicity .
Pharmacological and Physicochemical Properties
  • Cytotoxicity : Compound 24 (a [1,2,4]triazolo[4,3-b]pyridazine derivative) shows significant cytotoxicity against HepG2 cells (IC₅₀: <1.2 μg/mL), outperforming the target compound in anticancer assays .
  • Thermal Stability : Triazolo-phthalazine derivatives (e.g., tert-Butyl ((6-(3-(N-benzylsulfamoyl)phenyl)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl)carbamate) exhibit superior thermal stability (decomposition >250°C), attributed to fused aromatic systems .
  • Synthetic Efficiency : The target compound’s synthesis (71% yield) is comparable to analogues like C₁₉H₂₁N₇O₄ (85%) but less efficient than ethyl-linked derivatives (>99% purity via optimized protocols) .
Functional Group Impact on Reactivity
  • Carbamate Protection : The tert-butyl carbamate group in all analogues enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes intermediates during multi-step syntheses .
  • Chlorine vs. Nitro Substituents : Chlorine at position 6 (target compound) provides a balance between stability and reactivity, whereas nitro groups (e.g., C₁₉H₂₁N₇O₄) increase electrophilicity but may reduce metabolic stability .

Biological Activity

tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C9H11ClN4
  • Molecular Weight : 210.66 g/mol
  • CAS Number : 263401-62-3

The structural formula can be represented as follows:

SMILES CC C C C1 NN C2N1N C C C2 Cl\text{SMILES CC C C C1 NN C2N1N C C C2 Cl}

Research indicates that compounds within the triazolo-pyridazine class exhibit various biological activities, primarily through modulation of enzymatic pathways and receptor interactions. The specific mechanisms for this compound are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of various kinases and enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors influencing cellular responses related to inflammation or cancer.

In Vitro Studies

A study on related compounds demonstrated that triazolo-pyridazines can inhibit neutral sphingomyelinase (nSMase), which plays a crucial role in lipid metabolism and cell signaling. This inhibition could have implications for conditions such as Alzheimer's disease where lipid dysregulation is a factor .

CompoundEC50 (μM)Biological Target
This compoundTBDTBD
Related Triazolo-Pyridazine3.8nSMase

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, related triazolo-pyridazine compounds have shown promise in reducing symptoms associated with cognitive decline by modulating lipid metabolism and reducing neuroinflammation .
  • Cancer Research : Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo by targeting specific kinases involved in cancer cell proliferation .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Initial studies suggest favorable oral bioavailability.
  • Distribution : The ability to penetrate the blood-brain barrier is crucial for neurological applications.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

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